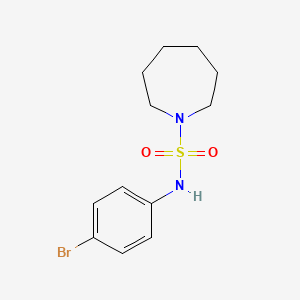

N-(4-bromophenyl)azepane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromophenyl)azepane-1-sulfonamide is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . It is characterized by the presence of a bromophenyl group attached to an azepane ring, which is further connected to a sulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)azepane-1-sulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with azepane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:

4-bromobenzenesulfonyl chloride+azepanetriethylamine, dichloromethanethis compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-bromophenyl)azepane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: Products include various substituted azepane sulfonamides depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group, such as sulfonic acids or sulfinamides.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(4-bromophenyl)azepane-1-sulfonamide, exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions this compound as a candidate for further development into antimicrobial agents.

Anti-inflammatory Properties

Compounds with similar structural characteristics have been studied for their anti-inflammatory effects. The azepane ring may contribute to modulating inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. For instance, studies have shown that sulfonamides can act as inhibitors of carbonic anhydrase and other enzymes, which are pivotal in physiological processes such as acid-base balance and fluid secretion.

Molecular Docking Simulations

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These simulations provide insights into the compound's mechanism of action and potential therapeutic applications.

Potential Anticancer Activity

Emerging research suggests that compounds similar to this compound may possess anticancer properties. For instance, studies on related sulfonamides have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also warrant investigation in cancer pharmacotherapy.

Targeting Specific Pathways

The structural features of this compound allow it to interact with specific molecular targets involved in disease pathways. For instance, it may inhibit proteins associated with tumor growth or metastasis, positioning it as a potential therapeutic agent in oncology.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro against multiple strains (IC50 values reported). |

| Study 2: Enzyme Inhibition | Showed effective inhibition of carbonic anhydrase with promising selectivity profiles compared to other inhibitors. |

| Study 3: Molecular Docking | Predicted high binding affinity to target proteins associated with inflammation and cancer progression. |

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The bromophenyl group enhances the binding affinity through hydrophobic interactions, while the azepane ring provides structural rigidity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(4-chlorophenyl)azepane-1-sulfonamide

- N-(4-fluorophenyl)azepane-1-sulfonamide

- N-(4-methylphenyl)azepane-1-sulfonamide

Uniqueness

N-(4-bromophenyl)azepane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity and binding affinity in various applications .

Activité Biologique

N-(4-bromophenyl)azepane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group attached to an azepane ring with a bromophenyl substituent. The presence of the bromine atom is significant as it can enhance the compound's biological activity through increased lipophilicity and potential interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication by blocking the formation of dihydrofolate and tetrahydrofolate, essential precursors for DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of sulfonamides have been well-documented. In studies involving various sulfonamide derivatives, compounds similar to this compound have shown significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria. For instance, the presence of the bromine substituent has been linked to enhanced antimicrobial activity compared to non-brominated counterparts .

Anticancer Potential

Recent research indicates that sulfonamide derivatives can also exhibit anticancer properties. In vitro studies have shown that certain sulfonamides can inhibit the proliferation of cancer cell lines expressing carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Compounds modified with saccharide groups demonstrated significant cytotoxicity against cancer cells under hypoxic conditions, suggesting that this compound may also possess similar anticancer activity .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied; however, theoretical models suggest favorable absorption and distribution characteristics. Theoretical assessments using software like SwissADME indicate that such compounds may have good permeability across biological membranes .

In terms of toxicity, while sulfonamides are generally well-tolerated, they can cause adverse effects such as hypersensitivity reactions and hematological disorders. Therefore, further investigation into the safety profile of this compound is essential.

Case Studies

- Study on Perfusion Pressure : A study evaluated the effects of a related sulfonamide compound on perfusion pressure in cardiovascular models. The findings indicated that certain sulfonamides could significantly decrease perfusion pressure through calcium channel inhibition, suggesting potential cardiovascular benefits or risks depending on the context of use .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that several sulfonamide derivatives inhibited the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The compounds showed concentration-dependent effects, with some derivatives exhibiting better activity than established drugs like acetazolamide .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

N-(4-bromophenyl)azepane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPMSHCJWZXGJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.